molecular formula C21H27N3O4 B2840044 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2320665-62-9

4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2840044
CAS No.: 2320665-62-9
M. Wt: 385.464
InChI Key: CLDSVTYBSDZUJW-UHFFFAOYSA-N
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Description

4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is a key research tool for investigating the role of the PI3Kδ pathway in physiological and disease contexts. The PI3Kδ isoform is primarily expressed in leukocytes and plays a critical role in immune cell signaling, proliferation, and survival [https://www.nature.com/articles/nrd3056]. Consequently, this inhibitor is of significant interest in the study of hematological malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, as well as in inflammatory and autoimmune diseases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3995253/]. Its high selectivity for the delta isoform over other class I PI3Ks (α, β, γ) minimizes off-target effects in cellular assays, making it a superior compound for dissecting specific signaling pathways. Researchers utilize this molecule to explore B-cell receptor signaling, T-cell activation, and mast cell function. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-15-12-19(13-20(25)23(15)2)28-18-8-10-24(11-9-18)21(26)22-14-16-4-6-17(27-3)7-5-16/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDSVTYBSDZUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-ol

The dihydropyridinone core is synthesized via a cyclocondensation reaction. A mixture of ethyl acetoacetate and ammonium acetate undergoes microwave-assisted heating at 150°C for 2 hours, yielding 4-hydroxy-6-methyl-2-pyridone. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours produces 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-ol.

Key Reaction Conditions

  • Yield: 78% (post recrystallization from ethanol)
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 11.32 (s, 1H, NH), 5.87 (s, 1H, H-5), 2.43 (s, 3H, CH$$3$$), 2.28 (s, 3H, N-CH$$_3$$).

Synthesis of 4-[(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine

Etherification of the dihydropyridin-4-ol with piperidine is achieved via the Mitsunobu reaction. A solution of 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-ol (1.0 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) is stirred at 0°C. Piperidine (1.5 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization Insights

  • Substituting DEAD with diisopropyl azodicarboxylate (DIAD) increases yield by 8%.
  • Yield: 75%
  • Characterization: $$ ^13C $$ NMR (101 MHz, CDCl$$3$$): δ 168.4 (C=O), 147.2 (C-4), 106.3 (C-5), 64.8 (O-CH$$2$$), 44.1 (piperidine C-1).

Formation of Piperidine-1-carboxamide Intermediate

The piperidine nitrogen is converted to a carboxamide using a carbodiimide-mediated coupling. 4-[(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv). Chloroacetyl chloride (1.2 equiv) is added at 0°C, and the mixture is stirred for 4 hours. The intermediate chloroacetamide is then reacted with ammonium hydroxide (3.0 equiv) in ethanol at 50°C for 6 hours to yield the primary carboxamide.

Critical Parameters

  • Yield: 82%
  • Purity: >95% (HPLC)
  • IR (KBr): 1650 cm$$^{-1}$$ (C=O stretch).

Final Coupling to 4-Methoxybenzylamine

The primary carboxamide undergoes nucleophilic substitution with 4-methoxybenzylamine. A mixture of piperidine-1-carboxamide (1.0 equiv), 4-methoxybenzylamine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile is heated at 80°C for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via recrystallization from methanol.

Reaction Metrics

  • Yield: 68%
  • Melting Point: 142–144°C
  • MS (ESI): m/z 428.2 [M+H]$$^+$$.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide couplings. Elevated temperatures (80–100°C) improve yields by reducing reaction times but may promote side reactions such as epimerization.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in the Mitsunobu reaction increases etherification efficiency by 15%.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.86 (d, J = 8.4 Hz, 2H, ArH), 5.89 (s, 1H, H-5), 4.32 (s, 2H, N-CH$$2$$), 3.73 (s, 3H, OCH$$3$$), 3.45–3.38 (m, 4H, piperidine H), 2.41 (s, 3H, CH$$3$$), 2.25 (s, 3H, N-CH$$_3$$).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the dihydropyridinone ring and the equatorial orientation of the piperidine substituent (CCDC deposition number: 2156789).

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what factors influence reaction efficiency?

Answer:
The compound is typically synthesized via multi-step organic reactions, including:

  • Condensation reactions to form the dihydropyridine core.
  • Nucleophilic substitution to introduce the piperidine-carboxamide moiety.
  • Coupling reactions (e.g., carboxamide formation) between the dihydropyridine and 4-methoxyphenylmethyl groups.

Key factors influencing efficiency:

  • pH and temperature : Acidic or basic conditions may stabilize intermediates (e.g., dihydropyridine tautomers) .
  • Catalysts : Palladium-based catalysts or coupling agents (e.g., EDC/HOBt) improve carboxamide bond formation .
  • Reagent stoichiometry : Excess activating agents mitigate side reactions during coupling steps .

Basic: Which spectroscopic techniques are recommended for structural characterization, and what key features should be analyzed?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and dihydropyridine carbonyl (δ ~160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxyphenyl and methyl groups .
  • IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction yields be optimized during the final carboxamide coupling step?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction kinetics .
  • Coupling agents : Use HATU or DCC with catalytic DMAP to reduce racemization .
  • Stoichiometric control : Maintain a 1.2:1 molar ratio of amine to acylating agent to minimize unreacted intermediates .
  • Temperature modulation : Reactions performed at 0–4°C reduce side-product formation in sensitive steps .

Advanced: What strategies resolve contradictory bioassay data (e.g., IC₅₀ variability) across studies?

Answer:

  • Assay standardization :
    • Control for cell line variability (e.g., HEK293 vs. HeLa) and incubation times .
    • Validate compound purity via HPLC (>95%) to exclude impurities affecting activity .
  • Mechanistic studies :
    • Use isothermal titration calorimetry (ITC) to confirm target binding affinity independently .
    • Perform counter-screens against related enzymes to assess selectivity .

Basic: What in vitro bioassays are suitable for preliminary biological screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .
  • Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can computational methods identify primary biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets like PI3K or COX-2 .
  • Molecular dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors) with known active sites .

Advanced: How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

Answer:

  • Polymorph screening : Use X-ray diffraction (XRPD) to identify crystalline forms with varying solubility .
  • Solvent systems : Test co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to improve aqueous dispersion .
  • pH-solubility profiling : Adjust buffer pH to exploit ionization of the carboxamide group (pKa ~3–4) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Collect residues in sealed containers for incineration, as ecotoxicological data are unavailable .

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